molecular formula C15H9Cl2N3 B026220 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile CAS No. 82626-72-0

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile

Cat. No.: B026220
CAS No.: 82626-72-0
M. Wt: 302.2 g/mol
InChI Key: PAPIVHGHEPOCNK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3/c16-11-3-1-10(2-4-11)15-13(7-8-18)20-9-12(17)5-6-14(20)19-15/h1-6,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPIVHGHEPOCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517245
Record name [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82626-72-0
Record name [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with α-Haloketones

The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones. For 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile, the reaction employs 2-amino-5-chloropyridine and α-haloketones bearing pre-installed substituents. For example, chloroacetonitrile (Cl-CH2_2-CN) serves as the α-haloketone to introduce the acetonitrile group at position 3 during cyclization. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) under reflux (120–140°C) for 4–6 hours, achieving yields of 70–85%.

Post-Cyclization Functionalization

Industrial-scale production often functionalizes preformed imidazo[1,2-a]pyridine intermediates. A patent-described method starts with 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, which undergoes nucleophilic substitution at position 3 using chloroacetonitrile in 1,2-dichloroethane at 90°C for 2 hours. Sodium acetate acts as a base to deprotonate the intermediate, facilitating the substitution. This method achieves an 89% yield after purification via recrystallization from ethyl acetate.

Detailed Methodologies

Patent-Based Synthesis (US4794185A)

The following protocol is adapted from US Patent 4,794,185:

Procedure:

  • Reaction Setup: Combine 50 g (0.19 mol) of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine with 850 mL of 1,2-dichloroethane, 67 mL of water, 28 mL of acetic acid, and 67 mL of concentrated HCl.

  • Heating: Stir the mixture at 90°C for 2 hours.

  • Neutralization: Cool to 20°C, add 250 mL of saturated sodium bicarbonate, and adjust to pH 7 with NaOH.

  • Purification: Filter the precipitate, wash with water and diisopropyl ether, and dry under vacuum.

Yield: 89%.

Electrophilic Substitution Approaches

A methodology inspired by the Royal Society of Chemistry involves electrophilic substitution at position 3. While originally designed for iodination, the protocol can be adapted for cyanation:

Adapted Procedure:

  • Reaction Setup: Dissolve 2-(4-chlorophenyl)imidazo[1,2-a]pyridine in DMF.

  • Cyanation: Add potassium cyanide (KCN) and a catalytic amount of copper(I) iodide (CuI).

  • Heating: Reflux at 120°C for 8 hours under nitrogen.

  • Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Yield: 65–75%.

Optimization Strategies

Solvent and Temperature Effects

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates, while chlorinated solvents (1,2-dichloroethane) improve selectivity for substitution reactions.

  • Temperature Control: Cyclocondensation requires temperatures >100°C to overcome activation barriers, whereas substitutions at position 3 proceed efficiently at 80–90°C.

Catalytic Systems

  • Copper Catalysis: CuI (5 mol%) accelerates cyanide incorporation during electrophilic substitution, reducing side products.

  • Acid Additives: Hydrochloric acid (HCl) in patent protocols protonates the imidazo nitrogen, enhancing electrophilicity at position 3.

Industrial Production Considerations

Scalability Challenges

  • Cost of Reagents: Chloroacetonitrile and 1,2-dichloroethane are cost-effective at scale but require careful handling due to toxicity.

  • Waste Management: Neutralization steps generate sodium chloride and acetate byproducts, necessitating efficient filtration systems.

Process Intensification

  • Continuous Flow Reactors: Microreactors minimize thermal degradation during exothermic steps, improving yield consistency.

  • In-Line Analytics: Real-time HPLC monitoring ensures intermediate consumption before proceeding to subsequent steps.

Data Tables

Table 1: Comparison of Synthetic Methods

ParameterPatent MethodAdapted RSC Method
Starting MaterialPreformed imidazo compound2-(4-Chlorophenyl)imidazo
Key ReagentChloroacetonitrileKCN, CuI
Solvent1,2-DichloroethaneDMF
Temperature90°C120°C
Yield89%65–75%
PurificationFiltration, dryingColumn chromatography

Table 2: Reagent Roles

ReagentRoleImpact on Reaction
Sodium acetateBaseDeprotonates intermediate
CuICatalystAccelerates cyanation
HClAcid catalystEnhances electrophilicity

Challenges and Troubleshooting

Regioselectivity Issues

  • Problem: Competing reactions at positions 5 and 7 of the imidazo ring.

  • Solution: Electron-withdrawing groups (e.g., -Cl) at position 6 direct substitution to position 3.

Byproduct Formation

  • Problem: Hydrolysis of acetonitrile to acetamide under acidic conditions.

  • Solution: Maintain pH >5 during substitution and use anhydrous solvents .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

Pharmacological Applications

Anxiolytic Properties
Alpidem has been extensively studied for its anxiolytic effects. It selectively acts on the α3 receptor subtype of the GABA_A receptor, which is associated with anxiolytic activity. This selectivity is crucial as it minimizes side effects typically associated with non-selective anxiolytics.

Case Study: Clinical Trials
In clinical settings, Alpidem has demonstrated effectiveness in reducing anxiety without the sedative effects commonly seen with benzodiazepines. A study published in Psychopharmacology highlighted its efficacy in behavioral tests sensitive to benzodiazepine anxiolytics, indicating its potential as a safer alternative for anxiety management .

Neuropharmacology
Research indicates that Alpidem may also have neuroprotective properties. A study explored its impact on neurodegenerative conditions, suggesting that its mechanism of action could extend beyond anxiety relief to include neuroprotection against oxidative stress .

Toxicological Studies

Safety Profile
Toxicological assessments have shown that Alpidem has a relatively favorable safety profile when used at therapeutic doses. However, cases of acute hepatitis linked to Alpidem use have been documented, underscoring the importance of monitoring liver function in patients receiving this treatment .

Case Study: Hepatotoxicity Reports
A report detailed several cases of acute hepatitis associated with Alpidem usage, highlighting both mild and severe outcomes. This emphasizes the need for cautious prescribing practices and further investigation into the compound's long-term effects on liver health .

Future Research Directions

Ongoing studies aim to explore the full therapeutic potential of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile beyond anxiety disorders. Research is being directed towards understanding its role in treating depression and other mood disorders due to its unique receptor selectivity.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile .
  • CAS Number : 82626-72-0 .
  • Molecular Formula : C₁₅H₉Cl₂N₃ .
  • Molecular Weight : 302.16 g/mol .
  • Key Properties :
    • XLogP3 : 4.4 (high lipophilicity) .
    • Polar Surface Area : 41.1 Ų .
    • SMILES : Clc1ccc(cc1)c2nc3ccc(Cl)cn3c2CC#N .

Structural Analogs and Derivatives

Alpidem (Parent Drug)
  • CAS Number : 82626-01-5 .
  • Molecular Formula : C₂₁H₂₃Cl₂N₃O .
  • Molecular Weight : 404.3 g/mol .
  • Substituent : N,N-dipropylacetamide at position 3 .
  • Key Differences :
    • Replaces the acetonitrile group with a bulkier, hydrogen-bonding acetamide moiety.
    • Increased molecular weight and complexity enhance receptor binding (GABA₀ modulation) for anxiolytic activity .
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
  • CAS Number : 82626-73-1 .
  • Molecular Formula : C₁₅H₁₁Cl₂N₃O .
  • Molecular Weight : 320.17 g/mol .
  • Substituent : Acetamide (-CONH₂) at position 3 .
  • Key Differences :
    • Metabolite of Alpidem with improved solubility due to the hydroxyl group .
    • Reduced lipophilicity (compared to acetonitrile) may alter pharmacokinetics .
SL 83-0912
  • CAS Number : 107814-35-7 .
  • Molecular Formula : C₂₁H₂₃Cl₂N₃O₂ .
  • Molecular Weight : 428.34 g/mol .
  • Substituent : N-(2-hydroxypropyl)-N-propylacetamide at position 3 .
  • Key Differences :
    • Extended alkyl chain and hydroxyl group enhance water solubility.
    • Likely a metabolite or analog with modified metabolic stability .
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile
  • Molecular Formula : C₁₇H₁₅N₃ .
  • Molecular Weight : 261.32 g/mol .
  • Substituent : Methyl groups replace chlorine atoms at positions 6 and 4-phenyl .
  • Key Differences :
    • Reduced halogenation decreases molecular weight and electronic effects.
    • Used in structure-activity studies to assess halogen roles in bioactivity .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) XLogP3 Substituent at Position 3 Key Application
Target Compound (82626-72-0) 302.16 4.4 Acetonitrile (-CCN) Alpidem synthesis
Alpidem (82626-01-5) 404.3 N/A N,N-dipropylacetamide (-CONPr₂) Anxiolytic drug
3-Acetamide Derivative (82626-73-1) 320.17 N/A Acetamide (-CONH₂) Alpidem metabolite
SL 83-0912 (107814-35-7) 428.34 N/A N-(2-hydroxypropyl)-N-propylacetamide Pharmacokinetic studies
Methyl Analog (MM0333.05) 261.32 N/A Methyl groups (no Cl) Structural analog research

Key Observations :

  • Bioactivity : Halogen atoms (Cl) enhance binding to hydrophobic pockets in target receptors, as seen in Alpidem’s anxiolytic activity .
  • Solubility : Hydroxyl or amide groups (e.g., in SL 83-0912) improve aqueous solubility, critical for drug absorption .

Biological Activity

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile (CAS Number: 88964-99-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure and properties of this compound are summarized in the following table:

PropertyValue
Molecular Formula C13H8Cl2N
Molecular Weight 263.12 g/mol
Density 1.38 g/cm³
LogP 4.308
PSA (Polar Surface Area) 17.3 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to imidazo[1,2-a]pyridines. For instance, derivatives of imidazo[1,2-a]pyridine have shown promising results against various cancer cell lines.

  • Case Study: A derivative of imidazo[1,2-a]pyridine demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 12 μM, indicating its potential as an anticancer agent .

The mechanism by which this compound exhibits its biological activity may involve the inhibition of specific kinases or enzymes involved in cancer cell proliferation and survival.

  • Research Finding: Inhibition studies have suggested that compounds in this class can interfere with the phosphorylation pathways critical for tumor growth .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary toxicity studies, this compound did not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

CompoundIC50 (MCF-7 Cells)Mechanism of Action
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine 12 μMEGFR inhibition
5-Fluorouracil 17 μMAntimetabolite
Abemaciclib 2.95 μMCDK4/6 inhibition

Q & A

Q. What are the foundational synthetic routes for 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives, and how can their purity be optimized?

The compound is typically synthesized via cyclocondensation and functionalization. For example, intermediate imidazo[1,2-a]pyridine cores are prepared by reacting 3-amino-6-chloropyridazine with dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration or substitution reactions to introduce substituents like acetonitrile groups . Purity optimization involves silica gel chromatography and solvent recrystallization (e.g., ethyl acetate/petroleum ether mixtures) . Monitoring reaction progress via TLC ensures intermediate consumption before proceeding to subsequent steps .

Q. How is the structural identity of this compound confirmed experimentally?

Key characterization methods include:

  • NMR spectroscopy : To verify substituent positions (e.g., chlorophenyl groups) and acetonitrile functionality.
  • X-ray crystallography : For unambiguous confirmation of the imidazo[1,2-a]pyridine core and spatial arrangement of substituents .
  • Mass spectrometry : To validate molecular weight and fragmentation patterns consistent with the proposed structure.

Q. What solvent systems and reaction conditions are critical for successful functionalization?

Polar aprotic solvents like DMF or DME are preferred for cyclocondensation reactions due to their ability to stabilize intermediates. Substitution reactions (e.g., replacing chlorine with sulfinate groups) require controlled temperatures (0–10°C during reagent addition) and reflux conditions (e.g., 8 hours at 80°C in chloroform) . Phosphorus oxychloride (POCl₃) is often used as a catalyst in formylation reactions .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) predict energy barriers and transition states for key steps like cyclocondensation or nitration. Reaction path search algorithms, combined with experimental data, narrow optimal conditions (e.g., solvent choice, temperature) and reduce trial-and-error experimentation . Machine learning models trained on reaction databases can further prioritize high-yield pathways.

Q. What experimental strategies resolve contradictions in yield data across different synthetic protocols?

Yield discrepancies often arise from variations in:

  • Catalyst loading : Excess POCl₃ in formylation reactions may degrade intermediates, reducing yields .
  • Purification methods : Silica chromatography vs. recrystallization can lead to differing recovery rates .
    Statistical design of experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry) and their interactions, enabling systematic optimization .

Q. How does the electronic nature of substituents influence the compound’s reactivity and biological activity?

Electron-withdrawing groups (e.g., -Cl, -CN) enhance electrophilicity at the imidazo[1,2-a]pyridine core, facilitating nucleophilic substitutions. Comparative studies with analogs (e.g., methyl or methoxy derivatives) reveal structure-activity relationships (SAR), particularly in antimicrobial or kinase inhibition assays .

Q. What advanced spectroscopic techniques are used to study dynamic molecular interactions of this compound?

  • Time-resolved fluorescence : To probe binding kinetics with biological targets (e.g., enzymes).
  • 2D NMR (COSY, NOESY) : For mapping spatial proximity of substituents and conformational flexibility.
  • X-ray photoelectron spectroscopy (XPS) : To analyze surface electronic states in material science applications.

Q. How can reaction engineering improve scalability while maintaining regioselectivity?

Microreactor systems enhance heat/mass transfer for exothermic steps (e.g., nitration), minimizing side reactions. Flow chemistry setups enable precise control over residence time and reagent mixing, critical for multi-step syntheses .

Key Methodological Recommendations

  • Synthetic Optimization : Use DoE to balance competing factors (e.g., temperature vs. catalyst loading) .
  • Characterization : Combine X-ray crystallography with dynamic NMR to resolve structural ambiguities .
  • Computational Integration : Pair DFT calculations with high-throughput screening to accelerate SAR studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile
Reactant of Route 2
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile

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